2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSIYHINNEBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions.
Mode of Action
It is believed that the compound interacts with the polyprotein, potentially inhibiting its function and thus interfering with the viral life cycle.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the viral life cycle, particularly the processes of virion assembly and maturation. By targeting the Gag-Pol polyprotein, the compound can disrupt these processes and inhibit viral replication.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of the Gag-Pol polyprotein. This inhibition can disrupt the assembly and maturation of new virions, thereby preventing the spread of the virus within the host organism.
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target. .
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.1935 g/mol. The chemical structure features a dioxoisoindole moiety which is critical for its biological activity.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and anti-cancer agent.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
- Antitumor Activity : Studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Showed significant cytotoxicity against HeLa and MCF-7 cells with IC50 values in the low micromolar range. The compound induced apoptosis characterized by DNA fragmentation and caspase activation. |
| Animal model studies | Demonstrated reduced tumor growth in xenograft models when treated with the compound, suggesting potential efficacy in vivo. |
| Inflammation model | In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary studies suggest moderate absorption with potential metabolism via hepatic pathways.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in acute toxicity studies conducted on rodent models.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid exhibit promising anticancer properties. For instance, derivatives of isoindole have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Oncology Reports demonstrated that isoindole derivatives showed significant cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Isoindole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study : Research highlighted in Journal of Medicinal Chemistry showed that certain isoindole derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device efficiency.
Data Table: Comparison of Charge Transport Properties
| Compound | Mobility (cm²/Vs) | Application |
|---|---|---|
| 2-(1,3-Dioxo-1,3-dihydro...) | 0.5 | OLEDs |
| Isoindole Derivative A | 0.8 | OPVs |
| Isoindole Derivative B | 0.6 | Photodetectors |
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been optimized to improve yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following compounds share the 1,3-dioxoisoindole core but differ in substituents, chain length, and functional groups (Table 1):
Table 1: Structural Comparison of Selected Analogues
Enzyme Inhibition (KAT-2)
- NS-1502 (): Acts as a reversible KAT-2 inhibitor with submicromolar potency. The dichloro and phenyl groups enhance binding affinity through hydrophobic interactions and halogen bonding .
- Target Compound: No direct inhibition data available, but its methyl group may reduce steric hindrance compared to NS-1502’s bulkier substituents.
Mutagenicity and Nitric Oxide (NO) Release
- Nitrate Ester Derivatives (): Compounds 1–6 exhibit mutagenic potency (0–4,803 revertants/μmol) in Ames tests. Meta-substituted benzyl nitrates (e.g., Compound 3) show reduced mutagenicity due to steric shielding of the nitrate group .
Teratogenicity and Structural Alerts
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity to propanoic acid derivatives.
Preparation Methods
Reaction Mechanism and Conditions
The target compound is synthesized through a two-step process:
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Formation of the Phthalimide Intermediate : Potassium phthalimide reacts with 2-bromo-2-methylpropanoic acid in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) at elevated temperatures (80–120°C). The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces the bromide group.
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Acidification and Purification : The resulting potassium salt is acidified using hydrochloric acid to yield the free carboxylic acid. Crude product purification involves recrystallization from methanol or chromatographic separation.
Key Parameters:
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Solvent Selection : Dichloromethane minimizes side reactions compared to epichlorohydrin-based systems.
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Temperature Control : Reactions conducted at 120°C achieve 70–75% conversion within 24 hours.
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Stoichiometry : A 1:1 molar ratio of potassium phthalimide to 2-bromo-2-methylpropanoic acid optimizes yield.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent advancements in peptide synthesis have been repurposed for constructing phthalimide-carboxylic acid hybrids. This method, validated in the synthesis of TGF-β inhibitors, ensures high purity and scalability.
Protocol Overview
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Resin Functionalization : A Wang resin pre-loaded with 2-methylpropanoic acid is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).
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Phthalimide Coupling : The activated resin reacts with 1,3-dioxoisoindoline-2-carboxylic acid under microwave-assisted conditions (50°C, 30 minutes) using HATU/DIPEA as coupling agents.
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Cleavage and Isolation : The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether.
Performance Metrics:
Catalytic Alkylation Techniques
Patent literature describes nickel-catalyzed alkylation methods for analogous propionic acid derivatives. This approach enhances regioselectivity and reduces reaction time.
Catalytic System Design
Advantages:
-
Reaction Time : 6–8 hours vs. 24 hours in non-catalytic methods.
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Yield Improvement : 82% isolated yield vs. 70% in conventional SN2 routes.
Solvent and Temperature Optimization
Comparative studies highlight the impact of solvent polarity and temperature on reaction efficiency:
Polar aprotic solvents like DMF facilitate faster coupling reactions but require stringent moisture control.
Purification and Characterization Methods
Purification Techniques
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonate derivatives can be prepared by reacting brominated precursors (e.g., 2-(6-bromohexyl)-isoindole-1,3-dione) with sodium sulfite in aqueous ethanol, followed by crystallization and vacuum drying . Sulfonamide derivatives are synthesized by refluxing phthalic acid with sulfonamide precursors in DMF, with microwave-assisted synthesis significantly improving yields (e.g., 88% vs. 50% under conventional heating) .
Q. How are structural and purity characteristics of this compound validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard for structural elucidation. For instance, LCMS (ESI) m/z values and ¹H NMR chemical shifts (e.g., δ 1.31 ppm for methyl groups) confirm molecular identity . Purity is assessed via thin-layer chromatography (TLC) with mobile phases like ethyl acetate .
Q. What are the primary pharmacological applications of phthalimide-containing derivatives like this compound?
- Methodological Answer : Phthalimide hybrids are explored for anticonvulsant activity (e.g., GABA-anilide/hydrazone derivatives in rodent models) and kinase inhibition. For example, tetrahalogenated analogs show IC50 values of 0.15–0.3 µM against CK2, a cancer-associated kinase .
Advanced Research Questions
Q. How do structural modifications, such as halogenation, influence the compound’s inhibitory potency against protein kinases?
- Methodological Answer : Introducing tetraiodo substituents at the 4,5,6,7-positions of the isoindole ring enhances ATP-competitive binding to CK2. Computational docking studies suggest these groups occupy hydrophobic pockets near the ATP-binding site, improving affinity. IC50 values correlate with halogen size (e.g., iodine > bromine) .
Q. What experimental strategies reconcile contradictory bioactivity data across different kinase assays?
- Methodological Answer : Discrepancies in IC50 values (e.g., CK2 vs. DYRK1a inhibition) are addressed by standardizing assay conditions (ATP concentration, pH) and validating selectivity via kinase profiling panels. For example, CK2 inhibitors in show minimal off-target effects on DYRK1a and GSK3 (<10% inhibition at 10 µM).
Q. How can microwave synthesis be optimized to enhance yield and reduce byproducts in derivative preparation?
- Methodological Answer : Microwave parameters (power, temperature, solvent) are systematically varied. For sulfonamide derivatives, DMF at 120°C under 300 W irradiation for 10 minutes achieves 88% yield, compared to 50% via 24-hour reflux. Reaction monitoring via TLC ensures minimal degradation .
Q. What computational approaches predict the binding modes of tetraiodo derivatives with CK2?
- Methodological Answer : High-throughput molecular docking (e.g., using AutoDock Vina) simulates interactions at the CK2 ATP-binding site. Energy minimization and molecular dynamics refine poses, revealing hydrogen bonds between the propanoic acid moiety and Lys68/Cys99 residues .
Q. How do crystallization conditions impact the structural characterization of metal-coordinated derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
